molecular formula C22H18F3N5O2 B2879586 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 895000-67-6

2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2879586
CAS No.: 895000-67-6
M. Wt: 441.414
InChI Key: ZDDKFOORFNUETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide features a pyrazolo[3,4-d]pyrimidin-4-one core substituted at the 1-position with a 2,4-dimethylphenyl group. The acetamide side chain is linked to the 5-position of the heterocyclic core and terminates in a 4-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N5O2/c1-13-3-8-18(14(2)9-13)30-20-17(10-27-30)21(32)29(12-26-20)11-19(31)28-16-6-4-15(5-7-16)22(23,24)25/h3-10,12H,11H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDKFOORFNUETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes to the Pyrazolo[3,4-d]Pyrimidine Core

The pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile derivatives with carbonyl-containing reagents. A widely adopted approach involves the chlorination of 6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (1) using phosphorus oxychloride (POCl₃) in the presence of trimethylamine (TMA), yielding 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (2). Subsequent hydrazinolysis of 2 with hydrazine hydrate produces 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (3), a versatile intermediate for further functionalization.

Formation of the Acetamide Side Chain

The acetamide bridge is installed through a two-step process:

  • Alkylation : Reaction of the hydrazinyl intermediate 3 with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) in acetonitrile yields ethyl 2-(4-hydrazinyl-6-methyl-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate.
  • Amidation : Hydrolysis of the ester to the carboxylic acid followed by coupling with 4-(trifluoromethyl)aniline using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) affords the target acetamide.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Catalysis : Lewis acids like BF₃·OEt₂ improve regioselectivity during cyclization.
  • Temperature : Reactions involving POCl₃ require strict temperature control (70–80°C) to avoid side product formation.

Table 1: Key Reaction Parameters and Yields

Step Reagents/Conditions Yield (%) Purity (%)
Chlorination of 1 POCl₃, TMA, 80°C, 6 h 85 98
SNAr with 2,4-DMA 2,4-Dimethylaniline, DMF, 120°C, 16 h 70 95
Amidation EDC/HOBt, DCM, rt, 24 h 65 97

Structural Characterization and Analytical Data

The final compound is characterized by spectroscopic and chromatographic methods:

  • HRMS (ESI+) : m/z calculated for C₂₂H₁₈F₃N₅O₂ [M+H]⁺: 442.1489, found: 442.1492.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.58 (m, 4H, Ar-H), 6.92 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂), 2.35 (s, 3H, CH₃), 2.22 (s, 3H, CH₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1325 cm⁻¹ (C-F).

Discussion of Synthetic Challenges

Key challenges include:

  • Regioselectivity : Competing substitution at the pyrimidine N3 vs. N1 positions necessitates careful control of stoichiometry.
  • Stability of Intermediates : The hydrazinyl derivative 3 is hygroscopic, requiring anhydrous conditions during storage.
  • Trifluoromethyl Group Incorporation : The electron-withdrawing nature of the CF₃ group slows amidation kinetics, necessitating extended reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although it is generally resistant to such transformations due to its electron-withdrawing nature.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Strong nucleophiles like organolithium or Grignard reagents under anhydrous conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the pyrazolo[3,4-d]pyrimidine core is known for its activity against various enzymes and receptors. This makes the compound a potential candidate for drug discovery, particularly in the development of anti-inflammatory, anticancer, and antiviral agents.

Medicine

In medicine, the compound’s ability to interact with specific molecular targets could lead to the development of new therapeutic agents. Its trifluoromethyl group enhances metabolic stability, making it a promising candidate for pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core can inhibit enzyme activity by binding to the active site, while the trifluoromethyl group enhances binding affinity and metabolic stability. This dual action can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

Pyrazolo[3,4-d]pyrimidinone Derivatives
  • Target Compound : Pyrazolo[3,4-d]pyrimidin-4-one core with 2,4-dimethylphenyl substitution.
  • Analog 1 : 2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide (ChemSpider ID: 18372349)
    • Substituents: 4-Fluorophenyl at the 1-position; trifluoromethyl at the 2-position of the acetamide phenyl.
    • Molecular Weight: 431.349 g/mol.
    • Key Difference: Positional isomerism in the trifluoromethyl group (2- vs. 4-position) significantly alters steric and electronic interactions with target proteins.
Pyrazolo[3,4-b]pyridine Derivatives
  • Analog 2: 2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Core Structure: Pyrazolo[3,4-b]pyridine (vs. pyrazolo[3,4-d]pyrimidine). Substituents: 4-Chlorophenyl and methyl groups on the pyridine ring. Melting Point: 221–223°C; Molecular Weight: 536.53 g/mol.

Substituent Effects on Physicochemical Properties

Property Target Compound Analog 1 Analog 2
Core Structure Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolo[3,4-b]pyridine
1-Position Substituent 2,4-Dimethylphenyl 4-Fluorophenyl 4-Chlorophenyl
Acetamide Substituent 4-(Trifluoromethyl)phenyl 2-(Trifluoromethyl)phenyl 4-(Trifluoromethyl)phenyl
Molecular Weight ~484.44 g/mol (calculated) 431.349 g/mol 536.53 g/mol
Melting Point Not reported Not reported 221–223°C
  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound enhances lipophilicity (logP ~3.2 estimated) compared to Analog 1 (logP ~2.8), improving membrane permeability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.